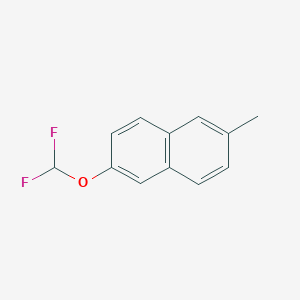

2-(Difluoromethoxy)-6-methylnaphthalene

Beschreibung

The development of new organic molecules with enhanced or specific functionalities is a cornerstone of progress in fields ranging from materials science to pharmacology. In this endeavor, the strategic modification of known molecular frameworks is a powerful approach. The incorporation of fluorine atoms and the utilization of privileged structural scaffolds like naphthalene (B1677914) are two such strategies that have yielded significant advancements.

The introduction of fluorine into organic molecules is a widely employed strategy to modulate their physical, chemical, and biological properties. epa.gov Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest single bond in organic chemistry. researchgate.netcopernicus.org This inherent strength imparts a high degree of thermal and metabolic stability to fluorinated compounds. researchgate.netcopernicus.org

The replacement of a hydrogen atom or a hydroxyl group with a fluorine atom or a fluorine-containing moiety, such as the difluoromethoxy group (-OCF₂H), can lead to profound changes in a molecule's characteristics. These changes include alterations in acidity, basicity, lipophilicity, and metabolic pathways. For instance, the difluoromethoxy group can act as a bioisostere of a hydroxyl or thiol group, potentially leading to improved pharmacokinetic profiles in drug candidates. In materials science, fluorination is utilized to create materials with desirable properties such as low surface energy, high thermal stability, and chemical resistance. youtube.com

The naphthalene ring system, consisting of two fused benzene (B151609) rings, is considered a "privileged structure" in medicinal chemistry and materials science. aobchem.comrsc.orgyoutube.com This designation stems from its recurring presence in a multitude of biologically active compounds and functional materials. aobchem.comyoutube.com The rigid, planar, and lipophilic nature of the naphthalene core provides a versatile platform for the spatial arrangement of various functional groups, enabling interactions with a wide range of biological targets. prepchem.com

Numerous FDA-approved drugs, including Naproxen, Duloxetine, and Bedaquiline, feature a naphthalene core, highlighting its importance in drug discovery. aobchem.comrsc.org These drugs span a wide therapeutic spectrum, including anti-inflammatory, antidepressant, and antibacterial agents. aobchem.comrsc.orgresearchgate.net The ability to functionalize the naphthalene scaffold at various positions allows for the fine-tuning of a molecule's properties to achieve desired biological activity and selectivity. prepchem.com

The compound 2-(Difluoromethoxy)-6-methylnaphthalene emerges as a molecule of significant interest at the intersection of fluorine chemistry and the chemistry of privileged structures. Its architecture combines the robust and versatile naphthalene core with the electronically unique difluoromethoxy group. This specific combination makes it a valuable building block in synthetic chemistry and a subject of academic inquiry.

While extensive, dedicated research on this compound is not widely published, its structural motifs are found in more complex molecules investigated in medicinal chemistry contexts. For example, naphthalene-based diarylamide derivatives containing a difluoromethoxy group have been explored as kinase inhibitors for potential anticancer applications. youtube.com This indicates the utility of the 2-(difluoromethoxy)naphthalene (B1597621) moiety in the design of bioactive compounds. The study of simpler, well-defined structures like this compound is crucial for understanding the fundamental contributions of these structural elements to the properties of more complex systems.

Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀F₂O | PubChem |

| Molecular Weight | 208.2 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1261729-53-6 | PubChem |

| Topological Polar Surface Area | 9.2 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H10F2O |

|---|---|

Molekulargewicht |

208.20 g/mol |

IUPAC-Name |

2-(difluoromethoxy)-6-methylnaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-8-2-3-10-7-11(15-12(13)14)5-4-9(10)6-8/h2-7,12H,1H3 |

InChI-Schlüssel |

YKSVEKZNMBSIKA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)OC(F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Difluoromethoxy 6 Methylnaphthalene and Analogues

Strategies for the Introduction of the Difluoromethoxy Moiety

The incorporation of a difluoromethoxy (–OCF₂H) group into aromatic systems like naphthalene (B1677914) is a key challenge in the synthesis of the target molecule. This functional group can significantly alter the physicochemical properties of the parent compound, making it a desirable modification in various chemical fields. nih.gov

O-Difluoromethylation Approaches utilizing Difluorocarbene Precursors

A primary method for forming the O-CF₂H bond is through O-difluoromethylation, which often employs difluorocarbene (:CF₂) as a reactive intermediate. nih.govcas.cn Difluorocarbene is a highly reactive species that can be generated from various precursors. cas.cn Once formed, it reacts with a nucleophilic oxygen, such as the hydroxyl group of a naphthol, to yield the desired difluoromethyl ether. nih.govcas.cn

Several reagents have been developed to generate difluorocarbene under different reaction conditions. nih.gov Some common precursors include:

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) : This classic reagent decomposes upon heating to generate difluorocarbene. nih.gov

Diethyl bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂) : This compound can generate difluorocarbene under basic conditions at low temperatures. cas.cn

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) : A practical and versatile difluorocarbene source that can be used under mild, weakly basic or even acidic conditions. cas.cnnih.gov

Difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻, PDFA) : This reagent generates difluorocarbene through decarboxylation under neutral and mild conditions, avoiding the need for strong bases. rsc.orgrsc.org

The general mechanism involves the deprotonation of the phenol (B47542) or naphthol by a base, followed by the reaction of the resulting alkoxide with the in-situ generated difluorocarbene. A subsequent 1,2-hydride shift then furnishes the final difluoromethylated product. rsc.org The choice of precursor and reaction conditions can be critical to achieving high yields and avoiding side reactions, especially with sensitive substrates. nih.govcas.cnrsc.org

Synthesis of Difluoromethoxy-Substituted Phenol and Naphthol Precursors

An alternative to direct difluoromethylation of the final naphthol is the synthesis of difluoromethoxy-substituted phenol or naphthol precursors. These intermediates can then be used in subsequent steps to construct the final target molecule. The synthesis of substituted naphthols, in general, can be achieved through various routes starting from diverse materials like alkynes, diazo compounds, and ketones. researchgate.netresearchgate.net For instance, polysubstituted α-naphthols can be synthesized from β-keto esters and terminal alkynes via a tandem radical cyclization. researchgate.net

While specific methods for the direct synthesis of difluoromethoxy-substituted naphthols are less commonly described, the general strategies for naphthol synthesis could potentially be adapted by using starting materials already containing the difluoromethoxy group.

Nucleophilic and Electrophilic Difluoromethylation Methods for Oxygen Functionalities

Beyond carbene-based methods, nucleophilic and electrophilic difluoromethylation strategies offer alternative pathways to introduce the CF₂H group. cas.cn

Nucleophilic Difluoromethylation involves the use of a reagent that delivers a "CF₂H⁻" synthon. cas.cnacs.org Reagents like difluoromethyl phenyl sulfone (PhSO₂CF₂H) can act as a source of the difluoromethyl anion equivalent. acs.orgnih.govcas.cn This approach is particularly useful for the difluoromethylation of alkyl halides. acs.org For carbonyl compounds, a two-step process involving nucleophilic (phenylsulfonyl)difluoromethylation followed by a desulfonylation step can yield difluoromethylated alcohols. cas.cn More recently, phosphonium (B103445) salts like [Ph₃P⁺CF₂H]Br⁻ have been identified as efficient reagents for the direct nucleophilic difluoromethylation of carbonyl compounds. nih.gov The deprotonation of difluoromethyl arenes (ArCF₂H) using a strong base in the presence of a Lewis acid can also generate a stabilized nucleophilic ArCF₂⁻ species, capable of reacting with various electrophiles. acs.org

Electrophilic Difluoromethylation , on the other hand, utilizes a reagent that delivers a "CF₂H⁺" or a related electrophilic species. cas.cn While less common for oxygen functionalities compared to nucleophilic methods, reagents have been developed for the electrophilic (phenylsulfonyl)difluoromethylation of arenes. nih.govrsc.org Additionally, electrophilic difluoromethylthiolating reagents like N-difluoromethylthiophthalimide have been developed for the functionalization of various nucleophiles. acs.org

Functionalization and Derivatization of the Naphthalene Core at the Methyl Position

Once the difluoromethoxy group is installed, further modifications can be made to the naphthalene scaffold, particularly at the methyl group of 2-(Difluoromethoxy)-6-methylnaphthalene.

Regioselective Functionalization of Methylnaphthalene Derivatives

The functionalization of methylnaphthalenes is an important area of research, often driven by the need to synthesize specific isomers of dimethylnaphthalene, such as 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a key monomer for high-performance polymers. researchgate.netresearchgate.net The regioselectivity of these reactions is crucial. nih.govresearchgate.net

Methods for functionalizing the methyl group or the naphthalene ring include:

Oxidation : The methyl group of methylnaphthalenes can be oxidized to an alcohol, and subsequently to a carboxylic acid. researchgate.netnih.govnih.gov This transformation is often catalyzed by enzymes like naphthalene 1,2-dioxygenase. researchgate.net

Methylation : The naphthalene core can be further methylated. For example, the methylation of 2-methylnaphthalene (B46627) can produce various dimethylnaphthalene isomers, with the selectivity depending on the catalyst used. researchgate.netresearchgate.net

Halogenation : Naphthalene and its derivatives can undergo halogenation, typically at the α-position, without the need for a Lewis acid catalyst. uomustansiriyah.edu.iq

C-H Activation/Functionalization : Modern synthetic methods allow for the direct, regioselective functionalization of C-H bonds in naphthalenes, often guided by directing groups. nih.govrsc.org This enables the introduction of various functional groups at specific positions.

The inherent reactivity of the naphthalene ring system means that electrophilic substitution reactions like nitration and Friedel-Crafts acylation are also possible, with the position of substitution influenced by the existing substituents and reaction conditions. uomustansiriyah.edu.iq

Advanced Transformations of the Methyl Group for Extended Naphthalene Systems

The methyl group on the naphthalene core serves as a handle for more complex transformations to build extended aromatic systems. While the direct transformation of the methyl group in the context of this compound is not extensively documented, general methodologies for methylnaphthalene transformations can be considered.

One approach involves the isomerization of methylnaphthalenes. For instance, 1-methylnaphthalene (B46632) can be isomerized to the more industrially valuable 2-methylnaphthalene over zeolite catalysts. bohrium.combcrec.id

Another strategy is the skeletal editing of related heterocyclic systems. For example, a nitrogen-to-carbon transmutation of isoquinolines, inspired by the Wittig reaction, provides a novel route to substituted naphthalenes. researchgate.netnih.gov This method involves the reaction of an isoquinolinium salt with a phosphonium ylide, leading to a ring-opening and subsequent 6π-electrocyclization to form the naphthalene product. nih.gov

Furthermore, the naphthalene ring itself can be subject to dearomatization reactions. For example, a biomimetic iron catalyst can perform a syn-dihydroxylation of naphthalenes, transforming the flat aromatic ring into a three-dimensional structure that can be further diversified. acs.org Metal-substituted silylenes have also been shown to insert into the aromatic ring of naphthalene, leading to rearranged, complex silicon-containing polycyclic structures. researchgate.net

These advanced transformations highlight the versatility of the naphthalene scaffold for the synthesis of complex and functionally diverse molecules.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic pathways, primarily categorized as convergent or divergent.

A convergent synthesis is the most direct and logical approach for this specific target. This strategy involves the late-stage introduction of the difluoromethoxy group onto a pre-formed 6-methylnaphthalen-2-ol (B123276) core. The key transformation is the O-difluoromethylation of the hydroxyl group. This approach is highly efficient as it allows for the rapid assembly of the target molecule from readily available starting materials. The primary challenge lies in the selection of a suitable and effective difluoromethylating agent and catalyst system.

Divergent synthesis , on the other hand, offers a strategy to create a library of related compounds from a common intermediate. nih.gov In the context of this compound, a divergent approach might start with a difluoromethoxylated aromatic building block which is then subjected to various reactions to build the naphthalene ring system. For instance, a difluoromethoxylated benzene (B151609) derivative could undergo a series of annulation reactions to form the naphthalene core. This strategy is particularly valuable in drug discovery and materials science where variations in the molecular structure are desired to fine-tune properties. nih.gov The development of switchable divergent synthesis through photoredox catalysis, where reaction conditions can be adjusted to yield different products from the same starting materials, represents a significant advancement in this area. nih.gov

Catalytic Strategies in the Synthesis of Fluorinated Naphthalene Derivatives

The incorporation of fluorine-containing groups into aromatic systems often requires specialized catalytic methods to overcome the unique challenges associated with C-F bond formation and the reactivity of fluorinated reagents.

Transition Metal-Catalyzed C–O Bond Formation Involving Fluorinated Reagents

The formation of the aryl-O-CF₂H bond is a key step in the synthesis of this compound. Transition metal catalysis plays a pivotal role in facilitating such transformations, which can be challenging due to the high strength of the C-F bond and potential side reactions. nih.govorganicreactions.org While direct catalytic C-O coupling with a difluoromethyl source is one possibility, a more common approach involves the use of a difluoromethylating agent that reacts with the hydroxyl group of 6-methylnaphthalen-2-ol.

Copper and palladium catalysts are frequently employed for C-O cross-coupling reactions. nih.gov For the synthesis of difluoromethyl ethers, copper-catalyzed reactions have shown particular promise. For instance, copper catalysts can be used in conjunction with various difluoromethylating agents, such as TMSCF₂Br or other sources of the difluoromethyl group. The mechanism often involves the formation of a copper-alkoxide intermediate followed by reaction with the electrophilic fluorine source. The development of new ligands and reaction conditions continues to expand the scope and efficiency of these transformations. researchgate.net

| Catalyst/Reagent System | Substrate Type | Product Type | Key Features |

| Copper Salt / Ligand | Phenols | Aryl ethers | Facilitates C-O bond formation under relatively mild conditions. |

| Palladium(0) / Phosphine Ligand | Aryl Halides/Triflates & Alcohols | Aryl ethers | Broad substrate scope, but can be sensitive to functional groups. |

| Copper(I) / Difluoromethylating Agent | Phenols | Aryl Difluoromethyl Ethers | Direct introduction of the -OCF₂H group. |

Radical-Mediated Fluorination for Aromatic Systems

Radical-mediated reactions provide an alternative pathway for the introduction of fluorinated groups onto aromatic systems. rsc.orgnih.gov These methods often proceed under mild conditions and can be highly effective for substrates that are not amenable to traditional nucleophilic or electrophilic substitution. The generation of a difluoromethyl radical (•CF₂H) is a key step, which can then be trapped by a suitable aromatic precursor.

For the synthesis of this compound, a radical-based approach would likely involve the reaction of 6-methylnaphthalen-2-ol with a source of •CF₂H. This can be achieved through various methods, including the use of radical initiators or photoredox catalysis. The development of eco-friendly radical processes, such as those utilizing visible-light photocatalysis, has made these methods increasingly attractive. nih.gov

Photoredox Catalysis in Difluoromethylation Reactions

Visible-light photoredox catalysis has emerged as a powerful and versatile tool for organic synthesis, particularly for the formation of C-F and C-O bonds under mild conditions. nih.govacs.org This methodology is highly applicable to the difluoromethylation of phenols to form aryl difluoromethyl ethers. lookchem.comresearchgate.net

A common and effective strategy involves the use of a commercially available and inexpensive reagent like difluorobromoacetic acid (BrCF₂COOH) as the difluoromethylating agent. nih.govacs.org In the presence of a suitable photoredox catalyst, such as Ru(bpy)₃(PF₆)₂ or fac-Ir(ppy)₃, and visible light irradiation, difluorobromoacetic acid can be converted into a difluoromethyl radical. researchgate.netresearchgate.net This radical can then be trapped by the phenoxide generated from 6-methylnaphthalen-2-ol to afford the desired this compound. This one-pot method is known for its good yields and tolerance of a wide range of functional groups. nih.govlookchem.com

| Photocatalyst | Difluoromethylating Agent | Substrate | Key Advantages |

| Ru(bpy)₃(PF₆)₂ | Difluorobromoacetic Acid | Phenols, Thiophenols | Mild reaction conditions, use of inexpensive reagents. nih.gov |

| fac-Ir(ppy)₃ | Difluorobromoacetic Acid | Phenols, Thiophenols | High efficiency and broad functional group tolerance. researchgate.net |

| Organic Dyes | Various Fluoroalkyl Sources | Alkenes, Arenes | Metal-free alternative, sustainable approach. nih.gov |

Considerations for Scalable Synthesis and Process Chemistry in Fluorinated Aromatic Systems

The transition from laboratory-scale synthesis to large-scale industrial production of fluorinated aromatic compounds like this compound presents several challenges. chimia.chresearchgate.net The handling of potentially toxic and corrosive fluorinating reagents requires specialized equipment and safety protocols. chimia.ch

Key considerations for scalable synthesis include:

Reagent Selection: The choice of fluorinating agent is critical. Ideally, the reagent should be cost-effective, readily available, and safe to handle on a large scale. The use of gaseous or highly toxic reagents is often avoided in industrial settings. chimia.ch

Catalyst Efficiency: The catalyst loading should be minimized to reduce costs and simplify purification. High-turnover catalysts are highly desirable.

Process Safety: Thorough safety assessments are necessary to manage the risks associated with fluorination reactions, which can sometimes be highly energetic.

Purification: The development of efficient and scalable purification methods, such as crystallization or distillation, is essential for obtaining the final product with high purity.

Outsourcing: Due to the specialized nature of fluorine chemistry, outsourcing the synthesis to companies with expertise in handling fluorinated compounds is a common practice. chimia.chresearchgate.net

The development of continuous flow processes for photoredox catalysis offers a promising avenue for the scalable and safe production of fluorinated compounds, providing better control over reaction parameters and minimizing the accumulation of hazardous intermediates. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Difluoromethoxy 6 Methylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a primary method for the structural analysis of 2-(Difluoromethoxy)-6-methylnaphthalene, offering detailed insights into the chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques for Naphthalene (B1677914) and Alkyl Moieties

The ¹H and ¹³C NMR spectra provide foundational information for the characterization of the naphthalene core and the methyl substituent. Based on data from analogous compounds such as 2-methylnaphthalene (B46627) and 2-methoxy-6-methylnaphthalene, the expected chemical shifts can be predicted. rsc.orgchemicalbook.comchemicalbook.com

In the ¹H NMR spectrum, the methyl protons are anticipated to appear as a singlet in the upfield region, typically around δ 2.5 ppm. rsc.org The aromatic protons of the naphthalene ring system will resonate in the downfield region, generally between δ 7.0 and δ 8.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, and multiplets) are dictated by the substitution pattern and the electronic effects of the difluoromethoxy and methyl groups.

The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The methyl carbon is expected to resonate at approximately δ 21-22 ppm. rsc.org The carbons of the naphthalene ring will appear in the aromatic region (δ 110-140 ppm), with the carbon attached to the electron-withdrawing difluoromethoxy group shifted further downfield. Quaternary carbons, those without attached protons, will also be identifiable.

Predicted ¹H and ¹³C NMR Chemical Shifts for the Naphthalene and Alkyl Moieties of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene Aromatic Protons | 7.0 - 8.0 | 110 - 140 |

| -CH₃ Protons | ~2.5 (singlet) | ~21.5 |

Fluorine-19 (¹⁹F) NMR for Characterization of the Difluoromethoxy Group

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for the characterization of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is crucial for confirming the presence and integrity of the difluoromethoxy (-OCF₂H) group.

Based on data for various aryl difluoromethoxy ethers, the two fluorine atoms of the difluoromethoxy group are expected to give rise to a doublet in the ¹⁹F NMR spectrum. rsc.org This doublet arises from the coupling between the fluorine nuclei and the single proton of the difluoromethoxy group (²JFH). The chemical shift for these fluorine atoms typically appears in the range of -80 to -100 ppm relative to a standard such as CFCl₃. ucsb.eduslideshare.netnih.govhuji.ac.il The magnitude of the two-bond fluorine-proton coupling constant (²JFH) is generally in the range of 70-75 Hz. rsc.org

Predicted ¹⁹F NMR Data for the Difluoromethoxy Group of this compound

| Group | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| -OCF₂H | -80 to -100 | Doublet | ~70-75 Hz (²JFH) |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the complex proton and carbon signals of this compound and establishing the connectivity between different parts of the molecule. nih.govscience.govuvic.caresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between coupled protons. For the title compound, COSY would be instrumental in tracing the connectivity of the protons on the naphthalene ring system, helping to assign adjacent protons. nih.govuvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the carbon signals for all protonated carbons in the molecule, such as those in the naphthalene ring and the methyl group. nih.govscience.govuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is particularly valuable for identifying quaternary carbons, which are not observed in HSQC spectra, by correlating them with nearby protons. For instance, the quaternary carbons of the naphthalene core can be assigned through their correlations with aromatic and methyl protons. nih.govscience.govuvic.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is useful for confirming stereochemistry and the spatial arrangement of substituents. In this case, NOESY could show correlations between the protons of the methyl group and the adjacent aromatic proton, as well as between the difluoromethoxy proton and its neighboring aromatic proton. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, and its fragmentation patterns offer further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. rsc.orgrsc.orgcopernicus.orgnih.govacs.org This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₂H₁₀F₂O), the calculated exact mass of the molecular ion [M]⁺˙ would be compared to the experimentally measured value. A close match between the theoretical and experimental masses provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation and subsequent fragmentation of the molecular ion to produce a characteristic fragmentation pattern. mdpi.comnih.gov The analysis of these fragments provides valuable information for structural confirmation. For this compound, the fragmentation is expected to be influenced by the stable naphthalene core and the nature of the substituents.

Common fragmentation pathways for aromatic ethers often involve cleavage of the ether bond. youtube.comyoutube.comyoutube.com In this case, the loss of the difluoromethoxy group or parts of it, such as the loss of a CHF₂ radical, would be an anticipated fragmentation. The stable naphthalene ring system would likely remain intact as a major fragment. acs.orgyoutube.com The presence of the methyl group could lead to the formation of a tropylium-like ion if a benzylic cleavage occurs. The fragmentation of fluorinated aromatic compounds can also involve the loss of fluorine atoms or HF. nih.gov The precise fragmentation pattern observed in an MS/MS experiment would serve as a fingerprint for the molecule, confirming the identity and arrangement of its constituent parts.

Chromatographic Methods for Separation, Isolation, and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction workups or environmental samples, and for assessing its purity. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the compound and its surrounding matrix.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of moderately polar, non-volatile, or thermally sensitive compounds. For this compound, reversed-phase high-performance liquid chromatography (HPLC) is the most common approach. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical analysis would involve injecting the sample dissolved in a suitable organic solvent onto a C18 column. A gradient elution, starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol, would effectively elute the compound. Mass spectrometry detection, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides high sensitivity and selectivity, allowing for the determination of the molecular weight and fragmentation pattern, which confirms the identity of the compound. While specific studies on 2-methylnaphthalene metabolism have utilized HPLC, the parameters can be adapted for its difluoromethoxy derivative. compoundchem.com

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Typical Value / Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Elution Mode | Gradient |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI) or APCI, positive ion mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Mode | Full scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long, thin capillary column. The separated components then enter the mass spectrometer for detection and identification.

For this compound, a non-polar or mid-polar capillary column, such as one coated with a phenyl-polysiloxane phase, would be suitable. The analysis begins with the injection of the sample into a heated inlet, followed by a temperature program that gradually increases the column oven temperature to elute the compound. Electron ionization (EI) is the most common ionization technique in GC-MS, which produces a characteristic and reproducible fragmentation pattern that serves as a "molecular fingerprint," allowing for confident identification by comparison to spectral libraries. This method is widely used for profiling low molecular weight metabolites and other volatile organic compounds. scispace.com

Table 2: Representative GC-MS Parameters for this compound Separation

| Parameter | Typical Value / Condition |

| Chromatography System | Gas Chromatography (GC) |

| Column | DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen, constant flow mode |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp 70°C, ramp at 15°C/min to 325°C, hold for 4 min scispace.com |

| Injection Mode | Split/Splitless |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| MS Transfer Line Temp | 280 - 300 °C |

| Scan Range | 50 - 500 m/z |

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy is a non-destructive technique that probes the vibrations of molecular bonds. The absorption of infrared radiation at specific frequencies corresponds to particular vibrational modes, providing valuable information about the functional groups present in a molecule.

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. The IR spectrum of this compound is expected to show a combination of absorptions characteristic of the naphthalene core, the methyl group, and the difluoromethoxy group.

The aromatic naphthalene skeleton will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methyl group will show characteristic C-H stretching absorptions around 2950-2850 cm⁻¹. The most distinctive feature, however, will be the absorptions from the difluoromethoxy group. The C-F stretching vibrations are known to be very strong and typically appear in the 1250-1000 cm⁻¹ region of the spectrum. libretexts.org The C-O stretching of the ether linkage will also fall within this region. The presence of strong, complex bands in this area would be a key indicator for the -OCF₂H moiety. The NIST WebBook provides reference spectra for the parent compound, 2-methylnaphthalene, which shows the expected aromatic and alkyl C-H and C=C stretches. youtube.com

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Naphthalene) | Medium |

| 2960-2850 | C-H Stretch | Methyl (-CH₃) | Medium |

| 1620-1580 | C=C Stretch | Aromatic (Naphthalene) | Variable |

| 1520-1450 | C=C Stretch | Aromatic (Naphthalene) | Variable |

| 1250-1000 | C-F Stretch & C-O Stretch | Difluoromethoxy (-OCF₂H) | Strong |

| 900-670 | C-H Bend (out-of-plane) | Aromatic (Naphthalene) | Strong |

Electrochemical Characterization and Redox Behavior Studies of Naphthalene Derivatives

The electrochemical properties of naphthalene derivatives are of significant interest for their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). libretexts.orgresearchgate.net Cyclic voltammetry (CV) is the primary technique used to study the redox behavior, providing information on oxidation and reduction potentials.

The redox behavior of this compound is influenced by the electronic nature of its substituents. The naphthalene ring system itself is redox-active. The methyl group (-CH₃) is an electron-donating group, which tends to lower the oxidation potential (making the compound easier to oxidize) by stabilizing the resulting radical cation. Conversely, the difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect will make the compound more difficult to oxidize but easier to reduce compared to unsubstituted naphthalene.

Therefore, this compound is expected to have an oxidation potential that is intermediate between that of naphthalene and 2-methylnaphthalene, and a reduction potential that is less negative (easier reduction) than either. Studies on various substituted naphthalenes show that their redox potentials can be systematically tuned by the attached functional groups. The interplay between the electron-donating methyl group and the electron-withdrawing difluoromethoxy group will determine the precise HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which correspond to the oxidation and reduction events, respectively. libretexts.org

Table 4: Summary of Expected Redox Behavior for this compound in Context

| Compound | Substituent Effects | Expected Oxidation Potential | Expected Reduction Potential |

| Naphthalene | Baseline reference | Reversible oxidation | Reversible reduction |

| 2-Methylnaphthalene | Electron-donating (-CH₃) | Lower (easier to oxidize) | More negative (harder to reduce) |

| This compound | Electron-donating (-CH₃) & Electron-withdrawing (-OCF₂H) | Intermediate | Less negative (easier to reduce) |

| Naphthalene Diimide Derivatives | Strongly electron-withdrawing (imide groups) | High (difficult to oxidize) | Low (easy to reduce) |

Computational Chemistry and Theoretical Investigations of 2 Difluoromethoxy 6 Methylnaphthalene

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Difluoromethoxy)-6-methylnaphthalene. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP or BH&HLYP, are employed to model its electronic structure. researchgate.netresearchgate.net These calculations can optimize the molecule's geometry, determining the most stable arrangement of its atoms and predicting bond lengths and angles.

For instance, theoretical investigations into the atmospheric oxidation of 2-methylnaphthalene (B46627) by OH radicals have utilized DFT to map out reaction pathways. researchgate.netrsc.org Similar approaches for this compound would involve calculating the energies of reactants, transition states, and products to predict the most favorable reaction channels, whether on the naphthalene (B1677914) ring or involving the difluoromethoxy substituent.

Conformational Analysis and Molecular Dynamics Simulations of Difluoromethoxy Naphthalene Systems

The three-dimensional shape and flexibility of this compound are critical to its function and interactions. Conformational analysis is used to explore the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds, primarily the C(naphthyl)–O and O–C(F₂H) bonds.

These rotations can lead to various staggered and eclipsed conformations, each with a distinct potential energy. youtube.com Steric hindrance between the bulky difluoromethoxy group, the methyl group, and the hydrogen atoms on the naphthalene core will govern the relative stability of these conformers. youtube.com Computational methods can map the potential energy surface as a function of dihedral angles to identify the lowest-energy (most stable) conformations.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By simulating the movements of atoms based on classical mechanics, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. nih.gov For naphthalene systems, MD has been used to study adsorption behaviors and intermolecular interactions, providing insights into how the molecule orients itself relative to other surfaces or molecules. nih.govnih.gov Such simulations of this compound would illuminate its preferred conformations in solution and the dynamics of its interaction with biological targets.

A significant area of theoretical investigation is the ability of the difluoromethyl group (CF₂H) to act as a hydrogen bond donor. nih.gov While C-H bonds are not typically considered strong hydrogen bond donors, the presence of two electron-withdrawing fluorine atoms increases the polarity of the C-H bond, enabling it to participate in such interactions. nih.govbohrium.com

Ab initio molecular orbital calculations and DFT have been used to model the hydrogen bonding between a CF₂H group and an acceptor, such as a carbonyl oxygen. bohrium.com These studies calculate the geometry and energy of the hydrogen-bonded complex.

Key findings from theoretical studies on model systems include:

The CF₂H group can form weak intramolecular and intermolecular hydrogen bonds. bohrium.com

The calculated interaction energy for a hydrogen bond involving a difluoromethyl group is approximately -1 kcal/mol. bohrium.com

The optimal H---O distance in such a hydrogen bond is predicted to be around 2.4 Å. bohrium.com

The hydrogen bond donating strength of the difluoromethyl group is comparable to that of thiophenol or aniline (B41778) groups but weaker than a conventional hydroxyl group. h1.coacs.orgnih.gov

These theoretical findings, corroborated by NMR and IR spectroscopy, confirm that the difluoromethoxy group in a molecule like this compound can engage in specific, directional interactions that may influence its binding and conformational preferences. nih.gov

Reaction Mechanism Modeling and Transition State Analysis for Fluorination and Naphthalene Functionalization

Computational modeling is an invaluable tool for elucidating the complex mechanisms of chemical reactions, such as the synthesis or subsequent functionalization of this compound. By calculating the energies of all species along a proposed reaction coordinate, chemists can map the minimum energy path from reactants to products. youtube.com

A critical step in this process is locating the transition state—the highest energy point along the reaction path. youtube.com The geometry and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate. Computational programs can perform transition state searches to identify these fleeting structures. youtube.com

Theoretical studies have been applied to understand various reactions relevant to this compound:

Naphthalene Functionalization : The mechanism of alkylating naphthalene has been investigated, providing a framework for understanding how substituents are added to the ring system. acs.org More advanced studies have modeled the site-selective functionalization of naphthalene derivatives, explaining how catalysts can direct reactions to specific positions like C5, overriding traditional selectivity patterns. acs.org

C-F Bond Activation : Given the strength of the carbon-fluorine bond, its functionalization is challenging. researchgate.net Theoretical calculations help to understand the pathways for C-F bond activation, which could be relevant for reactions involving the difluoromethoxy group. researchgate.net

Oxidation Mechanisms : The atmospheric oxidation of 2-methylnaphthalene has been modeled in detail using quantum chemistry and transition state theory to predict the fate of various radical adducts. researchgate.netrsc.org

For this compound, these methods could be used to model its synthesis, predict the regioselectivity of further electrophilic substitution on the naphthalene ring, or investigate its metabolic pathways.

Prediction of Spectroscopic Parameters and Molecular Descriptors via Computational Methods

Computational chemistry can predict various spectroscopic properties, which is essential for characterizing the molecule and interpreting experimental data. By calculating harmonic vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net While there's a systematic deviation from experimental values, scaling factors can be applied to achieve excellent agreement, aiding in the assignment of vibrational bands observed in experimental spectra. researchgate.net

Similarly, NMR chemical shifts can be calculated to help assign peaks in ¹H and ¹³C NMR spectra. This is particularly useful for complex aromatic systems where spectral overlap can make assignments ambiguous.

Furthermore, a range of molecular descriptors can be computed to predict the physicochemical properties of this compound. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies. PubChem, for example, provides several computed descriptors for this molecule. nih.gov

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 210.2 g/mol | PubChem |

| XLogP3 | 3.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 210.07000557 Da | PubChem |

| Monoisotopic Mass | 210.07000557 Da | PubChem |

| Topological Polar Surface Area | 20.5 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 240 | PubChem |

Data sourced from the PubChem database for compound CID 58839642. nih.gov

Research Applications of the Difluoromethoxy Naphthalene Scaffold in Advanced Chemical Science

Design and Synthesis of Derivatives as Chemical Probes for Mechanistic Organic Studies

The difluoromethoxy naphthalene (B1677914) scaffold serves as a versatile platform for the design and synthesis of chemical probes to investigate reaction mechanisms in organic chemistry. The fluorine atoms in the difluoromethoxy group can significantly influence the electron distribution within the naphthalene ring system, thereby affecting the reactivity and selectivity of various transformations.

Researchers have synthesized derivatives of this scaffold to study a range of organic reactions. For example, by strategically placing the difluoromethoxy group, chemists can modulate the acidity of adjacent protons or the susceptibility of the aromatic system to electrophilic or nucleophilic attack. These derivatives can then be used to probe the transition states of reactions, elucidate the role of non-covalent interactions, and understand the intricate details of reaction pathways.

The synthesis of such probes often involves multi-step sequences. A common strategy is the introduction of the difluoromethoxy group at a late stage of the synthesis, often from a corresponding hydroxy-naphthalene derivative. For instance, the synthesis of 2-naphthol (B1666908) from naphthalene involves sulfonation followed by alkali fusion. youtube.com This can then be followed by difluoromethylation to install the desired group. The resulting difluoromethoxy naphthalene can then be further functionalized to create a library of probes for mechanistic investigations.

Exploration in Polymer Chemistry and Functional Material Design incorporating Fluorinated Naphthalenes

The incorporation of fluorinated naphthalene units, including the difluoromethoxy naphthalene scaffold, into polymers and functional materials is an active area of research. mdpi.com Fluorine-containing polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. man.ac.uk The difluoromethoxy group, in particular, can impart a unique combination of hydrophobicity and polarity, influencing the self-assembly and bulk properties of materials.

One area of interest is the development of n-type organic semiconductors. Naphthalene diimides (NDIs) are a class of compounds known for their electron-accepting properties and are used in organic electronics. mdpi.com The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can enhance the performance and stability of these materials. mdpi.comnih.gov Fluorination can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which facilitates electron injection and improves air stability. mdpi.com

The synthesis of polymers incorporating these fluorinated units can be achieved through various polymerization techniques. Monomers containing the difluoromethoxy naphthalene scaffold can be designed to be compatible with standard polymerization methods, allowing for the creation of a wide range of functional polymers with tailored electronic and physical properties. For example, naphthalene derivatives can be used to create polymers for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comnih.gov

Table 1: Properties of Functional Materials Based on Naphthalene Derivatives

| Material Class | Key Property | Potential Application |

| Fluorinated Naphthalene Diimides | Enhanced electron affinity and air stability. mdpi.com | n-type organic semiconductors |

| Naphthalene-based polymers | Tunable optical and electronic properties. rsc.org | Organic lasers, OFETs |

| Naphthalene-bridged disilanes | σ–π mixing leading to altered photophysical properties. nih.govrsc.org | Emissive materials, excimer formation |

This table provides a summary of material classes and their properties based on naphthalene derivatives.

Development of Novel Synthetic Intermediates and Building Blocks for Complex Molecule Synthesis

The 2-(difluoromethoxy)-6-methylnaphthalene scaffold and its derivatives are valuable building blocks for the synthesis of more complex molecules. nih.govmdpi.com The presence of the difluoromethoxy group and a methyl group on the naphthalene core provides multiple points for further functionalization, making it a versatile intermediate in organic synthesis.

The naphthalene core itself is a common building block in the synthesis of various organic compounds, including dyes and pharmaceuticals. youtube.comrsc.org The addition of the difluoromethoxy group enhances the utility of this scaffold by introducing fluorine's unique properties. For instance, hydrocinnamic acid, a derivative of a related aromatic system, is used in the design of molecules with improved pharmacokinetic properties. mdpi.com Similarly, the difluoromethoxy naphthalene scaffold can be employed to create complex molecules with potential applications in medicinal chemistry and materials science.

Synthetic routes to elaborate the this compound scaffold can involve a variety of standard organic transformations. The methyl group can be oxidized or halogenated, while the aromatic ring can undergo electrophilic substitution or cross-coupling reactions. These transformations allow for the construction of intricate molecular architectures with precise control over the final structure.

Investigation of Fluorinated Naphthalenes in the Context of Bioisosterism and Advanced Molecular Design Principles

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design. The difluoromethoxy group is often considered a bioisostere of other functional groups, such as a methoxy (B1213986) group or a hydroxyl group. The introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

Fluorinated naphthalenes, including this compound, are investigated in medicinal chemistry to improve the properties of drug candidates. nih.gov The replacement of a hydrogen atom or a hydroxyl group with a difluoromethoxy group can block metabolic oxidation at that position, leading to a longer half-life in the body. Furthermore, the electronic effects of the difluoromethoxy group can alter the pKa of nearby functional groups, which can influence a molecule's binding to its target protein.

Advanced molecular design principles often leverage the unique properties of fluorine to optimize drug-like properties. mdpi.com For example, the strategic incorporation of fluorine can be used to control the conformation of a molecule or to introduce favorable interactions with a protein binding pocket. The difluoromethoxy naphthalene scaffold provides a rigid platform to study these effects and to design novel therapeutic agents with improved efficacy and safety profiles.

Photochemical and Electrochemical Research Applications of Naphthalene Derivatives in Chemical Systems

Naphthalene and its derivatives are well-known for their interesting photophysical and electrochemical properties. nih.govnih.gov They are often fluorescent and can undergo a variety of photochemical reactions. nih.gov The introduction of a difluoromethoxy group can modulate these properties, leading to new applications in areas such as sensing, imaging, and photoredox catalysis.

The fluorescence of naphthalene derivatives can be sensitive to their local environment, making them useful as probes for studying biological systems or for detecting specific analytes. nih.govresearchgate.net The difluoromethoxy group can influence the quantum yield and emission wavelength of these fluorescent probes. researchgate.net For example, the fluorescence of Prodan, a naphthalene derivative, is used to study membrane surface properties. sigmaaldrich.com

In the realm of electrochemistry, naphthalene derivatives can undergo reversible redox processes. mdpi.comnih.gov The difluoromethoxy group, being electron-withdrawing, can affect the reduction and oxidation potentials of the naphthalene ring. This property is exploited in the design of electrochromic materials, where a change in applied potential leads to a change in color. mdpi.com Furthermore, photoactivated naphthalene diimides can generate reactive oxygen species, a property that is being explored for applications in photodynamic therapy. nih.gov

Table 2: Photophysical and Electrochemical Data of Naphthalene Derivatives

| Compound/System | Property | Observation/Value | Reference |

| Naphthalene-bridged disilanes | Absorption Maxima (λmax) | Red-shifted compared to naphthalene, indicating extended conjugation. | nih.gov |

| Naphthalene diimides (NDIs) | Redox Process | Undergo one-electron reduction to form anion radicals upon UV irradiation. | nih.gov |

| Naphthalene Phthalimide Derivatives | Electrochemical Reduction | All synthesized materials undergo reversible electrochemical reduction. | mdpi.com |

| Prodan (N,N-Dimethyl-6-propionyl-2-naphthylamine) | Fluorescence | λex 361 nm; λem 498 nm in methanol. | sigmaaldrich.com |

This table presents a selection of photophysical and electrochemical data for various naphthalene derivatives.

Future Research Directions and Emerging Methodologies

Innovations in Regioselective and Stereoselective Synthesis of Chiral Difluoromethoxy Naphthalenes

The development of methods for the controlled introduction of fluorine-containing groups with high regioselectivity and stereoselectivity is a paramount challenge in modern synthetic chemistry. Recent advancements have focused on creating chiral centers at the carbon-fluorine bond, a task that has traditionally been difficult to achieve.

Innovations in this area include the use of frustrated Lewis pair (FLP) mediated monoselective C-F activation for the desymmetrization of geminal difluoroalkanes. nih.gov This method employs a chiral sulfide (B99878) as the Lewis base component, leading to the formation of diastereomeric sulfonium (B1226848) salts in high yields and with good diastereomeric ratios. nih.gov The stereospecificity of subsequent nucleophilic substitution reactions allows for the generation of enantioenriched products that are otherwise challenging to synthesize. nih.gov For instance, difluoromethoxy groups have shown moderate stereoselectivity in these transformations. nih.gov

Another promising approach involves rhodium(II)-catalyzed asymmetric three-component cascade reactions. These reactions utilize I(III)/P(V)-hybrid ylides as carbene precursors to generate α-P(V)-Rh-carbenes. rsc.org This initiates a sequence involving the formation of carbonyl ylides, stereoselective cyclization with carboxylate anions, and an intramolecular Wittig olefination cascade, ultimately yielding chiral 1,3-dioxoles with high enantioselectivity. rsc.org Such modular strategies hold potential for the late-stage functionalization of complex molecules, including those with naphthalene (B1677914) frameworks. rsc.org

Table 1: Comparison of Stereoselective Fluorination Methodologies

| Methodology | Key Features | Stereocontrol | Potential Application for Difluoromethoxy Naphthalenes |

| Frustrated Lewis Pair (FLP) Mediated C-F Activation | Desymmetrization of geminal difluoroalkanes using chiral Lewis bases. nih.gov | High diastereoselectivity and stereospecificity in subsequent reactions. nih.gov | Generation of chiral centers bearing a difluoromethoxy group. nih.gov |

| Rh(II)-Catalyzed Cascade Reactions | Three-component reaction for the modular assembly of chiral structures. rsc.org | High enantioselectivity in the formation of 1,3-dioxoles. rsc.org | Potential for creating complex chiral scaffolds attached to a difluoromethoxy naphthalene core. |

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis of Fluorinated Aromatics

Flow chemistry, or continuous processing, has emerged as a powerful technology in the chemical and pharmaceutical industries, offering enhanced safety, improved product quality, and greater cost-efficiency compared to traditional batch methods. mt.comnih.gov This approach is particularly advantageous for handling hazardous reagents and highly exothermic reactions, such as many fluorination processes. mt.comnih.gov

The integration of flow chemistry for the synthesis of fluorinated aromatics allows for precise control over reaction parameters like temperature, pressure, and reaction time. mt.comnih.gov This control is crucial for achieving high selectivity and yield. Continuous flow reactors can be coupled with in-line analytical techniques, such as FTIR spectroscopy, for real-time monitoring and optimization of the reaction. mt.com The ability to safely handle reagents like fluorine gas in a continuous flow setup opens up new possibilities for direct fluorination reactions. nih.govtib.eu For instance, the synthesis of 4-fluoropyrazole derivatives has been successfully demonstrated using a sequential telescoped two-step continuous gas/liquid–liquid/liquid flow process. tib.eu The application of such systems to the synthesis of difluoromethoxy naphthalenes could lead to more efficient and scalable production methods.

The benefits of continuous flow processing are increasingly recognized, with many contract manufacturing organizations now offering a range of continuous processing capabilities, from simple plug-flow reactors to more sophisticated photochemical and packed-bed reactors. acs.org This growing infrastructure will facilitate the broader adoption of flow chemistry for the synthesis of complex molecules like 2-(Difluoromethoxy)-6-methylnaphthalene.

Advanced Computational Tools for Rational Design and Discovery of Novel Naphthalene-Based Structures

Computational chemistry has become an indispensable tool in the rational design and discovery of new molecules. mdpi.comacs.org Molecular modeling and in silico screening techniques allow for the prediction of molecular properties and biological activities, thereby guiding synthetic efforts towards the most promising candidates. nih.govnih.govuaeu.ac.ae

For naphthalene-based structures, computational tools are employed to understand structure-activity relationships and to design novel compounds with desired properties. nih.govnih.gov For example, in the design of pan-Raf kinase inhibitors, a naphthalene ring was used to replace a central phenyl ring to create a more rigid and bulkier scaffold, a design choice informed by the established role of this structure in other kinase inhibitors. nih.gov Computational docking studies can be used to predict the binding affinity of designed molecules to their biological targets, helping to prioritize compounds for synthesis and experimental evaluation. nih.govuaeu.ac.ae

Furthermore, computational methods like Hirshfeld analysis can be used to investigate noncovalent interactions within the crystalline structure of naphthalene-based compounds, providing insights into their solid-state properties. mdpi.com The use of tools like AutoDockTools for preparing protein structures for molecular docking simulations is a standard practice in the field. acs.org These computational approaches, when integrated with synthetic chemistry, accelerate the discovery and development of new naphthalene-based molecules with potential applications in various fields.

Development of Novel Catalytic Systems for Site-Selective Fluorination Reactions

The site-selective incorporation of fluorine into organic molecules is a key objective in organofluorine chemistry. mdpi.comnumberanalytics.com The development of novel catalytic systems is central to achieving this goal with high efficiency and precision. Transition metal catalysts, organocatalysts, and photocatalysts have all been employed to facilitate site-selective fluorination reactions. mdpi.com

Transition metal catalysts, particularly those based on palladium, copper, and nickel, have proven effective for the fluorination of various organic substrates. numberanalytics.com For example, palladium-catalyzed ligand-directed C-H bond functionalization has enabled the highly site-selective and diastereoselective fluorination of unactivated sp3 carbons in aliphatic amides. acs.org This approach utilizes a bidentate ligand to direct the fluorination to a specific position, offering a powerful tool for late-stage functionalization. acs.org

Electrophilic fluorinating agents like Selectfluor, in combination with various catalysts, are widely used. mdpi.comnih.govrsc.org For instance, the combination of Selectfluor with a silver nitrate (B79036) catalyst enables the decarboxylative fluorination of aliphatic carboxylic acids. rsc.org The choice of catalyst and reaction conditions can significantly influence the site-selectivity of the fluorination process, which is governed by a combination of steric and electronic effects. numberanalytics.com The ongoing development of new catalytic systems, including those that operate via novel mechanisms, will continue to expand the scope and utility of site-selective fluorination reactions for the synthesis of complex fluorinated molecules like this compound.

Q & A

Basic: What are the optimal synthetic routes for 2-(Difluoromethoxy)-6-methylnaphthalene in laboratory settings?

The synthesis typically involves difluoromethylation of a pre-functionalized naphthalene scaffold . Key methods include:

- Electrophilic substitution : Using difluoromethylation agents like ClCFH or BrCFH under palladium catalysis in anhydrous solvents (e.g., THF or DMF) .

- Continuous flow reactors : For improved efficiency and yield, microfluidic systems enable precise control of reaction parameters (temperature, residence time) .

- Post-functionalization : Introducing the methyl group via Friedel-Crafts alkylation or directed ortho-metalation strategies .

Basic: How can the structure of this compound be characterized using spectroscopic methods?

- H/F NMR : Identify substituent positions via coupling patterns (e.g., difluoromethoxy group shows characteristic F splitting) .

- Mass spectrometry (HRMS) : Confirm molecular weight (192.20 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolve spatial arrangement of substituents on the naphthalene core .

Advanced: What strategies resolve contradictions in reported biological activities of this compound?

- Comparative assays : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., 2-(Trifluoromethoxy)naphthalene derivatives) to isolate structure-activity relationships .

- Purity validation : Employ HPLC or GC-MS to rule out impurities (e.g., residual solvents, byproducts) influencing bioactivity .

- In silico modeling : Predict binding affinities using molecular docking (e.g., AutoDock Vina) against proposed targets like cytochrome P450 enzymes .

Advanced: How to design experiments to study the metabolic stability of this compound?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life () .

- Isotopic labeling : Introduce C or O to trace metabolic pathways and identify hydroxylation or demethylation products .

- Enzyme inhibition studies : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorometric assays .

Basic: What are the known biological targets or pathways influenced by this compound?

- Enzyme modulation : Preliminary studies suggest inhibition of cyclooxygenase-2 (COX-2) due to structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Receptor binding : Fluorinated substituents enhance affinity for hydrophobic binding pockets in G protein-coupled receptors (GPCRs) .

- Metabolic pathways : Potential interference with arachidonic acid metabolism, as observed in fluorinated naphthalene derivatives .

Advanced: What computational methods predict the reactivity of fluorinated substituents in this compound?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess stability of the difluoromethoxy group under oxidative conditions .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to evaluate membrane permeability .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with observed bioactivity .

Basic: What are the safety protocols for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., difluoromethyl halides) .

- Waste disposal : Neutralize halogenated byproducts with aqueous NaOH before disposal in designated containers .

Advanced: How to assess environmental impact and degradation pathways of this compound?

- Biodegradation studies : Expose to soil microbiota and monitor breakdown products via LC-MS/MS .

- Photolysis experiments : Use UV-Vis irradiation in aqueous solutions to identify hydroxylated or defluorinated derivatives .

- Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.